Rivaniclin

Übersicht

Beschreibung

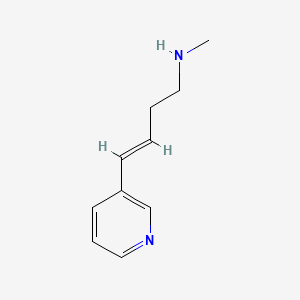

Rivaniclin, auch bekannt als (E)-Metanicotin, ist eine Verbindung, die als partieller Agonist an neuronalen nikotinischen Acetylcholinrezeptoren wirkt. Es ist subtypselektiv und bindet hauptsächlich an den α4β2-Subtyp. This compound wurde ursprünglich als potenzielle Behandlung für die Alzheimer-Krankheit aufgrund seiner nootropen Wirkungen entwickelt. Darüber hinaus wurde festgestellt, dass es die Produktion von Interleukin-8 hemmt, was entzündungshemmende Wirkungen hat, und es wurde als Behandlung für Colitis ulcerosa untersucht .

2. Präparationsmethoden

Synthetische Wege und Reaktionsbedingungen: this compound kann durch verschiedene Methoden synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Reaktion von 3-Pyridincarboxaldehyd mit Methylamin zur Bildung der Zwischenstufe Schiff-Base, die dann zum entsprechenden Amin reduziert wird. Dieses Amin wird einer Wittig-Reaktion mit einem geeigneten Phosphoniumsalz unterzogen, um this compound zu ergeben .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie Lösungsmittelextraktion, Kristallisation und Reinigung durch Chromatographie umfassen .

Arten von Reaktionen:

Oxidation: this compound kann Oxidationsreaktionen, insbesondere am Pyridinring, eingehen, was zur Bildung von N-Oxiden führt.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate zu bilden, einschließlich sekundärer und tertiärer Amine.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder Persäuren werden üblicherweise verwendet.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Halogenierungsmittel wie Brom oder Alkylierungsmittel wie Methyliodid werden verwendet.

Hauptprodukte:

Oxidation: N-Oxide von this compound.

Reduktion: Sekundäre und tertiäre Amin-Derivate.

Substitution: Halogenierte oder alkylierte this compound-Derivate.

Wissenschaftliche Forschungsanwendungen

Rivaniclin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung verwendet, um die Wechselwirkungen mit nikotinischen Acetylcholinrezeptoren zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf neuronale Bahnen und die Freisetzung von Neurotransmittern.

Medizin: Als potenzielle Behandlung für Alzheimer-Krankheit, Colitis ulcerosa und andere entzündliche Erkrankungen untersucht.

Industrie: Verwendet bei der Entwicklung neuer Arzneimittel, die auf nikotinische Rezeptoren abzielen

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es als partieller Agonist an neuronalen nikotinischen Acetylcholinrezeptoren wirkt, wobei es hauptsächlich an den α4β2-Subtyp bindet. Diese Interaktion führt zur Modulation der Neurotransmitterfreisetzung, einschließlich der Stimulation der Noradrenalin-Freisetzung. Zusätzlich hemmt this compound die Produktion von Interleukin-8, was zu seinen entzündungshemmenden Wirkungen beiträgt .

Ähnliche Verbindungen:

Isproniclin: Ein weiterer nikotinischer Acetylcholinrezeptor-Agonist mit ähnlichen nootropen Wirkungen.

Vareniclin: Ein partieller Agonist an α4β2-nikotinischen Rezeptoren, der zur Raucherentwöhnung eingesetzt wird.

Nikotin: Der Hauptwirkstoff in Tabak, der ebenfalls auf nikotinische Rezeptoren wirkt.

Einzigartigkeit von this compound: Die Selektivität von this compound für den α4β2-Subtyp und seine doppelte Wirkung als nootropes und entzündungshemmendes Mittel unterscheiden es von anderen ähnlichen Verbindungen.

Wirkmechanismus

Target of Action

Metanicotine, also known as RJR-2403 or Rivanicline, is a partial agonist at neuronal nicotinic acetylcholine receptors . It binds primarily to the α4β2 subtype . These receptors play a crucial role in the nervous system, influencing a variety of physiological processes.

Mode of Action

Rivanicline interacts with its primary targets, the α4β2 nicotinic acetylcholine receptors, by binding to them . This binding results in the modulation of the receptor activity, leading to a range of downstream effects . Additionally, Rivanicline has been found to inhibit the production of Interleukin-8 , a key mediator of inflammatory responses.

Biochemical Pathways

The biochemical pathways affected by Rivanicline are primarily related to its interaction with the α4β2 nicotinic acetylcholine receptors . The activation of these receptors can lead to various downstream effects, including potential nootropic effects and the inhibition of Interleukin-8 production . .

Pharmacokinetics

It is known that nicotine, a structurally similar compound, is primarily metabolized by liver enzymes . Factors such as diet, age, sex, use of certain medications, and smoking can influence nicotine metabolism , and similar factors may also influence the pharmacokinetics of Rivanicline.

Result of Action

The molecular and cellular effects of Rivanicline’s action are primarily related to its role as a partial agonist at neuronal nicotinic acetylcholine receptors . It has been found to inhibit the production of Interleukin-8 , which could potentially lead to anti-inflammatory effects. Rivanicline also has stimulant and analgesic actions, which are thought to be due to increased noradrenaline release .

Biochemische Analyse

Biochemical Properties

Metanicotine plays a significant role in biochemical reactions by interacting with neuronal nicotinic acetylcholine receptors. It is highly selective for the α4β2 subtype, with a Ki value of 26 nM, which is more than 1000 times more inhibitory than the α7 receptor . This interaction leads to the modulation of neurotransmitter release, particularly noradrenaline, which contributes to its stimulant and analgesic effects . Metanicotine also inhibits the production of Interleukin-8, an inflammatory cytokine, making it a potential anti-inflammatory agent .

Cellular Effects

Metanicotine influences various cellular processes by binding to neuronal nicotinic acetylcholine receptors. This binding primarily affects cell signaling pathways, leading to the release of neurotransmitters such as noradrenaline . The compound’s interaction with the α4β2 subtype of nicotinic receptors also impacts gene expression and cellular metabolism. For instance, Metanicotine has been shown to inhibit the production of Interleukin-8, which plays a role in inflammatory responses .

Molecular Mechanism

The molecular mechanism of Metanicotine involves its partial agonist activity at neuronal nicotinic acetylcholine receptors, particularly the α4β2 subtype . By binding to these receptors, Metanicotine modulates neurotransmitter release, including noradrenaline, which contributes to its stimulant and analgesic effects . Additionally, Metanicotine inhibits the production of Interleukin-8, thereby exerting anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Metanicotine have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that Metanicotine can maintain its activity over extended periods, making it a viable candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of Metanicotine vary with different dosages in animal models. At lower doses, the compound exhibits stimulant and analgesic properties due to the release of noradrenaline . At higher doses, Metanicotine may cause toxic or adverse effects, highlighting the importance of determining the appropriate therapeutic dosage . Threshold effects and potential toxicity must be carefully evaluated in preclinical studies to ensure safety and efficacy .

Metabolic Pathways

Metanicotine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites can further modulate neurotransmitter release and inflammatory responses, contributing to the overall effects of Metanicotine .

Transport and Distribution

Within cells and tissues, Metanicotine is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding the transport and distribution mechanisms of Metanicotine is essential for optimizing its therapeutic potential .

Subcellular Localization

Metanicotine’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These processes ensure that Metanicotine reaches its intended sites of action, allowing it to exert its effects on neuronal nicotinic acetylcholine receptors and other biomolecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Rivanicline can be synthesized through various methods. One common synthetic route involves the reaction of 3-pyridinecarboxaldehyde with methylamine to form the intermediate Schiff base, which is then reduced to the corresponding amine. This amine undergoes a Wittig reaction with a suitable phosphonium salt to yield Rivanicline .

Industrial Production Methods: Industrial production of Rivanicline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography .

Types of Reactions:

Oxidation: Rivanicline can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

Reduction: The compound can be reduced to form various derivatives, including secondary and tertiary amines.

Substitution: Rivanicline can participate in substitution reactions, especially at the pyridine ring, where halogenation or alkylation can occur.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide are used.

Major Products:

Oxidation: N-oxides of Rivanicline.

Reduction: Secondary and tertiary amine derivatives.

Substitution: Halogenated or alkylated Rivanicline derivatives.

Vergleich Mit ähnlichen Verbindungen

Ispronicline: Another nicotinic acetylcholine receptor agonist with similar nootropic effects.

Varenicline: A partial agonist at α4β2 nicotinic receptors, used for smoking cessation.

Nicotine: The primary active component in tobacco, also acting on nicotinic receptors.

Uniqueness of Rivanicline: Rivanicline’s selectivity for the α4β2 subtype and its dual action as a nootropic and anti-inflammatory agent distinguish it from other similar compounds.

Eigenschaften

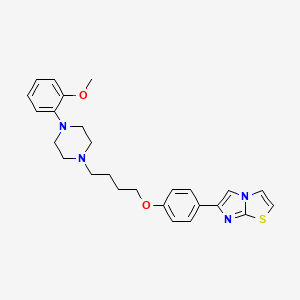

IUPAC Name |

(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-11-7-3-2-5-10-6-4-8-12-9-10/h2,4-6,8-9,11H,3,7H2,1H3/b5-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOSGGQXEBBCJB-GORDUTHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=CC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC/C=C/C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017740 | |

| Record name | Rivanicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Rivanicline is a (E)-metanicotine hemigalactarate. It effectively inhibits TNF- and LPS-induced IL-8 production in different cell types. | |

| Record name | Rivanicline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05855 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

15585-43-0, 538-79-4 | |

| Record name | Rivanicline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15585-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metanicotine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rivanicline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015585430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rivanicline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05855 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metanicotine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rivanicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIVANICLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H35LF645A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

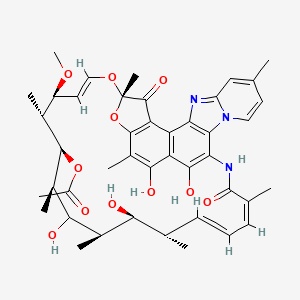

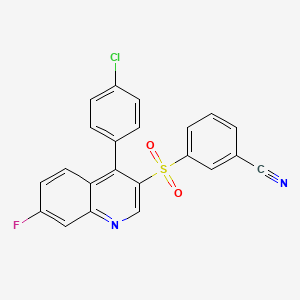

![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(10R,12S,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/new.no-structure.jpg)